![molecular formula C20H23N5O5S B2601006 6-(tert-butylsulfonyl)-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1105226-29-6](/img/structure/B2601006.png)
6-(tert-butylsulfonyl)-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(tert-butylsulfonyl)-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H23N5O5S and its molecular weight is 445.49. The purity is usually 95%.
BenchChem offers high-quality 6-(tert-butylsulfonyl)-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(tert-butylsulfonyl)-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Research has focused on synthesizing new derivatives of triazolo and triazine compounds to evaluate their antioxidant properties. For instance, derivatives of 8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ones have been synthesized and studied for their antioxidant activity in vitro, showing both antioxidant and prooxidant properties depending on their chemical structure. The introduction of electron-withdrawing substituents into the benzene ring was found to decrease antioxidant properties, while derivatives with a hydroxyl group and an additional oxyalkyl fragment exhibited significant antioxidant activity (Novodvorskyi et al., 2020).
Antimicrobial and Antifungal Activities
Some studies have synthesized novel pyrazoline and pyrazole derivatives, including those with triazolo[4,3-b]pyridazine backbones, and tested them for antimicrobial and antifungal activities. These compounds have shown promising results against various bacterial and fungal pathogens, indicating their potential in developing new antimicrobial and antifungal agents (Hassan, 2013).
Anti-Asthmatic and Anti-Inflammatory Activities
Compounds with the [1,2,4]triazolo[1,5-b]pyridazine backbone have been synthesized and evaluated for their ability to inhibit platelet-activating factor-induced bronchoconstriction, showing excellent anti-asthmatic activity. These findings suggest potential applications in treating asthma and other respiratory diseases (Kuwahara et al., 1997).
Antiproliferative Activity
Research into [1,2,4]triazolo[4,3-b]pyridazine derivatives has also uncovered their potential antiproliferative activity. Derivatives have been found to inhibit the proliferation of endothelial and tumor cells, indicating their possible use in cancer therapy (Ilić et al., 2011).
Molecular Docking and In Silico Studies
Novel derivatives of triazolo[4,3-b]pyridazine have been subjected to in silico molecular docking screenings to evaluate their binding energies against various target proteins. These studies help in understanding the potential therapeutic applications of these compounds by predicting their interactions at the molecular level (Flefel et al., 2018).
Structural Analysis and Synthesis Methods
The synthesis and structural analysis of triazolo[4,3-b]pyridazine derivatives, including X-ray diffraction and spectral studies, have been detailed in the literature. These studies provide insights into the molecular structure and synthesis methods, aiding in the development of novel compounds with potential scientific applications (Sallam et al., 2021).
Eigenschaften
IUPAC Name |
6-tert-butylsulfonyl-2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O5S/c1-13-5-6-15-14(11-13)23(9-10-30-15)18(26)12-24-19(27)25-16(21-24)7-8-17(22-25)31(28,29)20(2,3)4/h5-8,11H,9-10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKMSXYGHXCICW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CN3C(=O)N4C(=N3)C=CC(=N4)S(=O)(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.